molecular formula C21H15ClN2OS B14728350 N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide CAS No. 5354-76-7

N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide

Cat. No.: B14728350
CAS No.: 5354-76-7
M. Wt: 378.9 g/mol
InChI Key: DVHKUAIPIQJMOE-UHFFFAOYSA-N
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Description

N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both nitrogen and sulfur atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring fused to a benzene ring, with a chlorobenzamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride. One common method includes the use of 2-aminothiophenol and 3-chlorobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzothiazol-2-ylsulfamoyl)-phenyl)-acetamide
  • N-(4-(6-methyl-benzothiazol-2-yl)-phenyl)-nicotinamide

Uniqueness

N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide stands out due to its unique combination of a benzothiazole ring and a chlorobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness .

Properties

CAS No.

5354-76-7

Molecular Formula

C21H15ClN2OS

Molecular Weight

378.9 g/mol

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-3-chlorobenzamide

InChI

InChI=1S/C21H15ClN2OS/c22-17-5-3-4-16(12-17)20(25)23-13-14-8-10-15(11-9-14)21-24-18-6-1-2-7-19(18)26-21/h1-12H,13H2,(H,23,25)

InChI Key

DVHKUAIPIQJMOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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